molecular formula C11H22O3 B089311 Butyl 3-butoxypropanoate CAS No. 14144-48-0

Butyl 3-butoxypropanoate

Cat. No. B089311
CAS RN: 14144-48-0
M. Wt: 202.29 g/mol
InChI Key: BMOACRKLCOIODC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Butyl 3-butoxypropanoate involves innovative methodologies that offer high yields and stereochemical retention. Notably, a novel synthetic method for producing butyl (S)-2-hydroxybutanoate from butyl (2S,3R)-epoxybutanoate or butyl (S)-2,3-epoxypropanoate has been established. This method utilizes regioselective thiolysis and reductive cleavage, demonstrating the intricate strategies employed in synthesizing structurally related esters (Takaaki Araki et al., 2013).

Molecular Structure Analysis

While specific studies on the molecular structure of Butyl 3-butoxypropanoate are limited, research on similar compounds emphasizes the importance of X-ray diffraction and NMR spectroscopy in elucidating molecular geometries. Such techniques are crucial for understanding the structure-property relationships of chemical compounds, providing a foundation for analyzing Butyl 3-butoxypropanoate's molecular structure.

Chemical Reactions and Properties

The reactivity of compounds similar to Butyl 3-butoxypropanoate can be illustrated through their involvement in various chemical reactions, such as asymmetric synthesis and homolytic displacement. For instance, the asymmetric rhodium-catalyzed conjugate addition demonstrates how structural analogs of Butyl 3-butoxypropanoate participate in complex reactions, yielding high enantioselectivities (J. Paquin et al., 2005). Moreover, homolytic displacement at carbon highlights the potential for forming cyclopropylcarbinylsulphones and other cyclic structures (M. R. Ashcroft et al., 1980).

Physical Properties Analysis

Understanding the physical properties of Butyl 3-butoxypropanoate is essential for its application in various fields. Although specific data on Butyl 3-butoxypropanoate might not be available, the study of related compounds provides insights into solvent properties and phase behavior which are critical for applications in synthesis and material science.

Chemical Properties Analysis

The chemical properties of Butyl 3-butoxypropanoate, including reactivity, stability, and interaction with other molecules, can be inferred from studies on related compounds. For example, research on the electrooxidation of C4 alcohol on platinum electrodes offers a glimpse into the oxidation mechanisms that could apply to Butyl 3-butoxypropanoate (Nanhai Li & Shigang Sun, 1997).

Scientific Research Applications

  • Pharmaceutical Research : Butyl 3-butoxypropanoate-related compounds have been studied for their antihypertensive properties. Aryloxypropanolamines containing a substituted moiety similar to Butyl 3-butoxypropanoate show potential as antihypertensive agents with beta-adrenergic receptor antagonist and vasodilating action (Kreighbaum et al., 1980).

  • Green Chemistry : Research has been conducted on ionic liquids, such as 1-Butyl-3-methylimidazolium hexafluorophosphate, which may contain structural elements similar to Butyl 3-butoxypropanoate. These studies highlight the need for careful handling of such compounds due to potentially hazardous properties (Swatloski et al., 2003).

  • Synthetic Chemistry : Novel synthetic methods involving compounds structurally similar to Butyl 3-butoxypropanoate, such as butyl (S)-2,3-epoxypropanoate, have been developed for producing other chemical intermediates (Araki et al., 2013).

  • Industrial Applications : Research on the solvent properties of ionic liquids with structural similarities to Butyl 3-butoxypropanoate, such as 1-butyl-3-methylimidazolium hexafluorophosphate, has been conducted to explore their use in various industrial processes (Carda‐Broch et al., 2003).

  • Catalysis : Studies have been conducted on catalytic asymmetric syntheses using rhodium-diene complexes and tert-butyl esters, which may include compounds similar to Butyl 3-butoxypropanoate (Paquin et al., 2005).

Safety And Hazards

In case of exposure, it is recommended to move the victim into fresh air and give artificial respiration if needed. Skin contact should be treated by washing off with soap and plenty of water, and eye contact should be treated by rinsing with pure water for at least 15 minutes . The compound should be stored in a sealed container in a dry environment .

properties

IUPAC Name

butyl 3-butoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O3/c1-3-5-8-13-10-7-11(12)14-9-6-4-2/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOACRKLCOIODC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCC(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10324365
Record name butyl 3-butoxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10324365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl 3-butoxypropanoate

CAS RN

14144-48-0
Record name NSC406516
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406516
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name butyl 3-butoxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10324365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
P Dupont, JC Védrine, E Paumard, G Hecquet… - Applied Catalysis A …, 1995 - Elsevier
… and Bu-0-Bu (di-n-butyl ether, formed by a classical dehydration reaction) for HPW/carbon, showing that there were probably some steric effects limiting the butyl 3-butoxypropanoate …
Number of citations: 97 www.sciencedirect.com
X Chen, Z Xu, T Okuhara - Applied Catalysis A: General, 1999 - Elsevier
… The main product was butyl acrylate (CH 2 CHCOOC 4 H 9 , abbreviated as BA, retention time (rt)=7.5 min), and byproducts were butyl 3-butoxypropanoate (C 4 H 9 OCH 2 CH 2 COOC …
Number of citations: 146 www.sciencedirect.com
DSM Constantino, CSM Pereira, RPV Faria… - AIChE …, 2015 - Wiley Online Library
… not observed the formation of any by-products at 323 K; however, at 363 K, two new peaks were observed in the corresponding chromatograms, which can be butyl 3-butoxypropanoate …
Number of citations: 37 aiche.onlinelibrary.wiley.com
AM Ostaniewicz-Cydzik, CSM Pereira… - Industrial & …, 2014 - ACS Publications
… byproducts was observed; the comparison of the retention times shown in Chen et al.’s work (3) with the ones in our study suggests that these products are butyl 3-butoxypropanoate …
Number of citations: 26 pubs.acs.org
DSM Constantino - 2019 - repositorio-aberto.up.pt
A síntese de acrilato de butilo obtido através da esterificação do ácido acrílico e do nbutanol apresenta algumas limitações devido ao equilíbrio da reação e sobretudo à complexidade …
Number of citations: 1 repositorio-aberto.up.pt

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